Cas no 101851-40-5 ((4-Chloronaphthalen-1-yl)hydrazine hydrochloride)

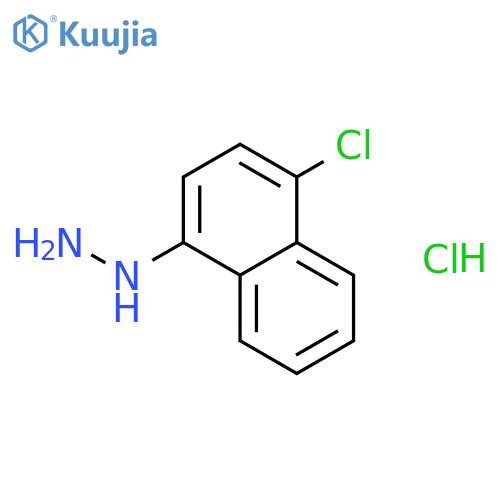

101851-40-5 structure

商品名:(4-Chloronaphthalen-1-yl)hydrazine hydrochloride

CAS番号:101851-40-5

MF:C10H9ClN2

メガワット:192.644860982895

MDL:MFCD05662483

CID:124762

PubChem ID:12138644

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 化学的及び物理的性質

名前と識別子

-

- (4-Chloronaphthalen-1-yl)hydrazine hydrochloride

- (4-Chloro-naphthalen-1-yl)hydrazine

- (4-Chloro-naphthalen-1-yl)-hydrazine

- (4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HYDROCHLORIDE

- Hydrazine,(4-chloro-1-naphthalenyl)-

- N'-(4-CHLORO-NAPHTHALEN-1-YL)-HYDRAZINE HCL

- FT-0746888

- (4-Chloronaphthalen-1-yl)hydrazine

- BEA85140

- SCHEMBL2478233

- CS-0439878

- 101851-40-5

- SUAUXZSEZGDIQR-UHFFFAOYSA-N

- AKOS006292163

-

- MDL: MFCD05662483

- インチ: InChI=1S/C10H9ClN2/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9/h1-6,13H,12H2

- InChIKey: SUAUXZSEZGDIQR-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=CC=C2NN)Cl

計算された属性

- せいみつぶんしりょう: 192.04500

- どういたいしつりょう: 192.0454260g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 38Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

- PSA: 38.05000

- LogP: 3.55210

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 96% | 100mg |

¥1009.17 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510545-100mg |

(4-Chloronaphthalen-1-yl)hydrazine |

101851-40-5 | 98% | 100mg |

¥1412 | 2023-04-17 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-5g |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 96% | 5g |

27137.36CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-1g |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 96% | 1g |

¥7208.36 | 2025-01-21 | |

| Ambeed | A849744-1g |

(4-Chloronaphthalen-1-yl)hydrazine |

101851-40-5 | 95+% | 1g |

$457.0 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1510545-500mg |

(4-Chloronaphthalen-1-yl)hydrazine |

101851-40-5 | 98% | 500mg |

¥5639 | 2023-04-17 | |

| Alichem | A219006234-1g |

(4-Chloronaphthalen-1-yl)hydrazine |

101851-40-5 | 95% | 1g |

$441.00 | 2023-09-04 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-500mg |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 96% | 500mg |

4028.2CNY | 2021-05-08 | |

| Chemenu | CM140301-1g |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 95% | 1g |

$421 | 2021-08-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0347-100mg |

(4-Chloro-naphthalen-1-yl)-hydrazine |

101851-40-5 | 96% | 100mg |

1009.17CNY | 2021-05-08 |

(4-Chloronaphthalen-1-yl)hydrazine hydrochloride 関連文献

-

Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420

101851-40-5 ((4-Chloronaphthalen-1-yl)hydrazine hydrochloride) 関連製品

- 111586-70-0(Hydrazine,9-phenanthrenyl-)

- 210696-84-7(Hydrazine,1-anthracenyl-)

- 2243-57-4(2-Naphthylhydrazine)

- 887593-20-6(CHRYSEN-6-YL-HYDRAZINE)

- 119090-35-6(Hydrazine,1-methyl-1-(1-naphthalenyl)-)

- 23197-24-2(4-Hydrazinylaniline)

- 17529-06-5(Anthracen-2-yl-hydrazine)

- 2243-55-2(1-Naphthylhydrazine)

- 210696-77-8((4-methylnaphthalen-1-yl)hydrazine)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:101851-40-5)(4-Chloronaphthalen-1-yl)hydrazine hydrochloride

清らかである:99%

はかる:1g

価格 ($):411.0